molecular formula C10H7NO3 B097883 3-Hydroxyquinoline-2-carboxylic acid CAS No. 15462-45-0

3-Hydroxyquinoline-2-carboxylic acid

Cat. No.: B097883
CAS No.: 15462-45-0
M. Wt: 189.17 g/mol
InChI Key: WHKZBVQIMVUGIH-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-2-carboxylic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is particularly significant due to its role in the synthesis of various natural products and its potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

It is known to be a key intermediate in the biosynthesis of certain antibiotics

Cellular Effects

Given its role in the biosynthesis of certain antibiotics , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxyquinoline-2-carboxylic acid can be achieved through a multi-step synthetic route. One common method involves the protection of the hydroxyl group of 3-hydroxyquinoline, followed by a 1,2-addition of methyllithium to the quinoline ring. This is followed by oxidation and a two-step procedure to transform the methyl group into a carboxylic acid, along with the removal of the protecting group .

Industrial Production Methods

In industrial settings, the synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses. These methods are well-established and provide efficient routes to produce quinoline compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert it into quinoline-2-carboxylic acid.

    Substitution: It can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

3-Hydroxyquinoline-2-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxyquinoline-2-carboxylic acid is unique due to its specific hydroxyl and carboxyl group positions, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes sets it apart from other quinoline derivatives, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-5-6-3-1-2-4-7(6)11-9(8)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKZBVQIMVUGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Hydroxyquinoline-2-carboxylic acid in natural product research?

A: this compound was identified as a secondary metabolite in the culture filtrate of Streptomyces griseoflavus subsp. (Gö 3592). [] This discovery highlights the potential of microbial sources in producing novel chemical entities with potential biological activities.

Q2: Can you describe a synthetic route for producing this compound?

A: While a complete synthesis isn't detailed in the provided abstracts, a five-step partial synthesis of this compound was employed to confirm the structure of the naturally derived compound. [] Additionally, a patent describes the synthesis of substituted quinoline-2-carboxamides, including a step where a quinoline-2-carboxylic acid derivative undergoes aminolysis to yield a compound that can be further modified to obtain the desired this compound derivative. []

Q3: What are the potential applications of this compound derivatives?

A: Research suggests that substituted quinoline-2-carboxamides, specifically those containing the this compound moiety, could act as inhibitors of prolyl-4-hydroxylase. [] This enzyme plays a crucial role in collagen biosynthesis, and inhibiting it may offer therapeutic benefits in treating fibrosis. This highlights the potential of this compound as a scaffold for developing novel therapeutics.

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